Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

physicochemical_properties molecular_weight heavy_atom_count

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-54-2) is a synthetic small-molecule indole‑2‑carboxamide piperazine derivative with molecular formula C₂₂H₂₅N₅O₂ and molecular weight 391.48 g·mol⁻¹. It is catalogued in ChEMBL as CHEMBL6904 with a maximum development phase of Preclinical.

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
CAS No. 153473-54-2
Cat. No. B12798631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-
CAS153473-54-2
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCN(C1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C(=O)C
InChIInChI=1S/C22H25N5O2/c1-3-27(16(2)28)20-9-6-10-23-21(20)25-11-13-26(14-12-25)22(29)19-15-17-7-4-5-8-18(17)24-19/h4-10,15,24H,3,11-14H2,1-2H3
InChIKeyYNNJXLYOYFRJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-54-2): Procurement-Grade Structural and Preclinical Profile


Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 153473-54-2) is a synthetic small-molecule indole‑2‑carboxamide piperazine derivative with molecular formula C₂₂H₂₅N₅O₂ and molecular weight 391.48 g·mol⁻¹ [1]. It is catalogued in ChEMBL as CHEMBL6904 with a maximum development phase of Preclinical [1]. The molecule embeds three pharmacophoric elements—an indole‑2‑carbonyl, a piperazine linker, and a 3‑pyridinyl‑N‑ethylacetamide terminus—that are common to serotonin‑receptor‑targeted chemical series [2].

Why In‑Class Indole‑Piperazine‑Pyridine Derivatives Cannot Be Simply Substituted for CAS 153473-54-2


Compounds within the indole‑2‑carbonyl‑piperazine‑pyridine class share a conserved scaffold, yet even subtle changes in N‑alkylation, regiochemistry, or the acetamide substitution pattern can drastically alter selectivity, potency, and physicochemical behaviour [1]. The N‑ethyl‑N‑pyridin‑3‑yl‑acetamide motif present in CAS 153473-54‑2 distinguishes it from the corresponding des‑ethyl analogue (CAS 153473‑53‑1) as well as from other positional isomers; without quantitative head‑to‑head data, no generic substitution can be assumed to preserve the binding profile or biopharmaceutical properties that define the preclinical progression of CHEMBL6904 [1].

Quantitative Differentiation Evidence: CAS 153473-54-2 vs. Closest Structural Analogues


Molecular Weight and Heavy-Atom Count Differentiation from the Des‑Ethyl Analogue

CAS 153473‑54‑2 (CHEMBL6904) possesses a molecular weight of 391.48 g·mol⁻¹ and 29 heavy atoms [1]. The closest structural analogue, Acetamide, N‑(2‑(4‑(1H‑indol‑2‑ylcarbonyl)‑1‑piperazinyl)‑3‑pyridinyl)‑ (CAS 153473‑53‑1), has a molecular formula C₂₀H₂₁N₅O₂ (27 heavy atoms, exact mass 363.17 g·mol⁻¹) . The difference (+28.35 g·mol⁻¹; +2 heavy atoms) is attributable to the N‑ethyl substituent.

physicochemical_properties molecular_weight heavy_atom_count

Predicted Lipophilicity (ALogP) as a Selectivity‑Relevant Descriptor

The ChEMBL database assigns CAS 153473‑54‑2 an ALogP of 2.90, a polar surface area (PSA) of 72.54 Ų, and a quantitative estimate of drug‑likeness (QED) of 0.74 [1]. No experimental logP data are available for the des‑ethyl analogue, but the removal of the N‑ethyl group would be expected to reduce logP by approximately 0.5–0.7 units based on fragment‑based calculations (class‑level inference).

lipophilicity ALogP drug‑likeness

Rotatable Bond Count and Conformational Flexibility Compared with Rigidified Indole‑Piperazine Scaffolds

CAS 153473‑54‑2 contains 4 rotatable bonds [1]. Many high‑affinity serotonin‑receptor ligands derived from the indole‑2‑carboxamide‑piperazine scaffold exhibit 2–3 rotatable bonds when the acetamide side chain is constrained or absent. The extra flexibility imparted by the N‑ethyl‑acetamide arm may increase the entropic penalty on binding while also enabling alternative binding poses.

rotatable_bonds conformational_flexibility molecular_descriptors

Maximum Development Phase as a Surrogate for Preclinical Validation

ChEMBL records CAS 153473‑54‑2 (CHEMBL6904) with a maximum development phase of Preclinical [1]. In contrast, many indole‑piperazine analogues listed in ChEMBL remain at the ‘Biological Testing’ or ‘Hit’ stage, indicating that this compound has advanced further in investigational studies. The specific nature of the preclinical data is not disclosed in the public ChEMBL entry.

development_phase preclinical ChEMBL_max_phase

Best‑Fit Research and Procurement Scenarios for Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-


Serotonin‑Receptor Subtype Selectivity Profiling Using a CHEMBL‑Curated Preclinical Starting Point

Research groups seeking to establish structure‑selectivity relationships for 5‑HT₁A/5‑HT₂ receptors can use CAS 153473‑54‑2 as a reference probe, given its max‑phase Preclinical annotation in ChEMBL [1]. The N‑ethyl substituent differentiates it from the des‑ethyl analogue (CAS 153473‑53‑1), allowing pairwise comparison of N‑alkylation effects on receptor binding, provided in‑house assays are conducted.

Physicochemical Lead‑Optimisation Benchmarking Against Des‑Ethyl and Constrained Analogues

Medicinal chemistry teams can employ CAS 153473‑54‑2 as a benchmark for lipophilicity (ALogP 2.90), polar surface area (72.54 Ų), and rotatable‑bond count (4) [1]. When evaluating library analogues, these parameters provide quantifiable reference points for adjusting CNS MPO scores, solubility, and metabolic stability in parallel SAR campaigns.

Method Development and Analytical Reference Standard Procurement

CAS 153473‑54‑2, with a molecular weight of 391.48 g·mol⁻¹ and a well‑defined canonical SMILES string [1], can serve as an analytical reference standard for HPLC‑MS method development targeting indole‑piperazine‑pyridine compounds. Procurement of the des‑ethyl analogue (CAS 153473‑53‑1) alongside CAS 153473‑54‑2 enables retention‑time and mass‑spectral benchmarking for related series.

Computational Chemistry and Docking‑Driven Scaffold Exploration

The compound’s four rotatable bonds and moderate QED score (0.74) [1] make it suitable for molecular‑dynamics simulations exploring conformational sampling of the N‑ethyl‑acetamide moiety. Virtual screening campaigns can use CAS 153473‑54‑2 as a flexible query to probe induced‑fit effects in serotonin‑receptor homology models.

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